molecular formula C14H12BF3O3 B1527162 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid CAS No. 1007170-59-3

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1527162
M. Wt: 296.05 g/mol
InChI Key: HGYGXHGBCASPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular formula of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is C13H13BO3 . The molecular weight is 228.05 .


Chemical Reactions Analysis

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

  • Real-Time PCR Oligos, Primers, Probes and Genes Cloning

    • Application Summary: Boronic acids and their esters are used in the field of molecular biology, specifically in the cloning of oligos, primers, probes, and genes .
    • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The specific results or outcomes were not provided in the source .
  • Design of New Drugs and Drug Delivery Devices

    • Application Summary: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
    • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The kinetics of the hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Safety And Hazards

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid can cause skin irritation. If it comes into contact with the skin, it should be washed off immediately with plenty of water . It is also harmful if swallowed .

properties

IUPAC Name

[3-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)12-7-6-11(15(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYGXHGBCASPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718332
Record name [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid

CAS RN

1007170-59-3
Record name [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the method described in example 4.2, starting from 8 g (21.2 mmol) of 2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene, 11.1 mL (22.2 mmol) of iPrMgCl and 5 mL (21.6 mmol) of triisopropyl borate, we obtain 4.95 g of [3-(benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid in the form of oil.
Name
2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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